molecular formula C18H17Br B8655286 5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Cat. No. B8655286
M. Wt: 313.2 g/mol
InChI Key: DXNYSMPOOHDCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is a useful research compound. Its molecular formula is C18H17Br and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Molecular Formula

C18H17Br

Molecular Weight

313.2 g/mol

IUPAC Name

2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene

InChI

InChI=1S/C18H17Br/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13H2

InChI Key

DXNYSMPOOHDCMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=CCCBr)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100-mL round bottom flask, 5-cyclopropyl-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ol (0.130 g, 0.0006 mol) was added with 1 mL acetic acid. The solid was allowed to dissolve at which point the reaction mixture was chilled to 10° C. Then a solution of 33% hydrobromic acid (0.5 mL hydrobromic acid and 0.5 mL acetic acid; total 1 mL) was added to the flask. The reaction was allowed to stir for an additional 30 min. while reaction progress was monitored by HPLC. Then the reaction mixture was transferred to a separatory funnel and DCM (100 mL) added. The organic layer collected and washed with H2O (1×100 mL) and dried over Na2SO4 for 2 hrs. The resulting product was purified by flash column chromatography on silica gel using MeOH/DCM (Biotage 25M column). The product was confirmed by 1H NMR and LC/MS. (Yield ˜62%)
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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